molecular formula C16H19NO4 B6141454 N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B6141454
M. Wt: 289.33 g/mol
InChI Key: BUAGPRXZKLCNKS-UHFFFAOYSA-N
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Description

N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrones known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a chromen-2-one core structure, which is responsible for its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves the reaction of 7-amino-4-methylcoumarin with diethylamine and chloroacetic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetone. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives with different properties and applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of coumarin, including those related to N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide, exhibit significant anticancer properties. For instance, compounds containing the 4-methylcoumarin moiety have shown potent activity against various cancer cell lines, including MCF-7 (breast cancer) cells, with IC50 values indicating strong cytotoxic effects . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties
Studies have demonstrated that certain derivatives of this compound possess antimicrobial activities. For example, the synthesis of related compounds has shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents . The structural features that enhance these properties include the presence of electron-withdrawing groups and the overall molecular conformation.

Anti-inflammatory Effects
Coumarin derivatives are also noted for their anti-inflammatory properties. Compounds similar to this compound have been investigated for their ability to inhibit inflammatory pathways, which could lead to therapeutic applications in treating chronic inflammatory diseases .

Agricultural Applications

Pesticide Development
The unique structure of this compound lends itself to potential use as a pesticide or herbicide. Its derivatives have been explored for their efficacy in controlling plant pathogens and pests. The mechanism often involves disrupting cellular processes in target organisms, leading to their death or reduced viability .

Plant Growth Regulators
There is emerging interest in the application of coumarin derivatives as plant growth regulators. These compounds can influence plant growth by modulating hormonal pathways or enhancing resistance to environmental stressors .

Materials Science

Polymer Chemistry
this compound can be utilized in polymer synthesis due to its reactive functional groups. It can serve as a monomer or a crosslinking agent in the formation of novel polymeric materials with enhanced properties such as thermal stability and mechanical strength .

Nanotechnology
In nanotechnology, this compound has potential applications in the development of nanocarriers for drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release profiles makes it a candidate for further research in targeted drug delivery systems .

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes such as DNA gyrase, which is essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial growth and proliferation. Additionally, the compound’s chromen-2-one core can interact with cellular components, leading to the generation of reactive oxygen species and subsequent cell death .

Comparison with Similar Compounds

N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can be compared with other coumarin derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities

Biological Activity

N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic coumarin derivative notable for its diverse biological activities, including antimicrobial and anti-inflammatory properties. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

The compound's chemical structure is characterized by its coumarin moiety, which is linked to an acetamide group. Below are the key chemical properties:

PropertyValue
Molecular Formula C17H21NO4
Molecular Weight 303.35 g/mol
IUPAC Name N,N-diethyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide
Solubility Soluble in organic solvents

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Antimicrobial Activity : The compound inhibits bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria. This mechanism disrupts bacterial growth and replication.
  • Anti-inflammatory Activity : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation.

Antimicrobial Activity

Research indicates significant antimicrobial effects against various bacterial strains. The minimum inhibitory concentration (MIC) values demonstrate its efficacy:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

A case study highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been shown to reduce levels of pro-inflammatory cytokines in various models:

  • Cell Line Studies : In vitro studies using RAW264.7 cells demonstrated that the compound could significantly lower IL-6 and TNF-α levels, indicating its potential for treating inflammatory conditions.
  • Mechanistic Insights : The anti-inflammatory effects are mediated through inhibition of the NF-kB signaling pathway, which is crucial for the expression of various inflammatory mediators.

Case Studies and Research Findings

A review of literature reveals several studies investigating the biological activity and therapeutic potential of this compound:

  • Study on Antimicrobial Effects : A study published in Pharmaceutical Biology reported that derivatives of coumarin, including this compound, exhibited significant antimicrobial activity against a range of pathogens, emphasizing the importance of structural modifications in enhancing bioactivity .
  • Inflammation Modulation : Another investigation detailed how the compound inhibited the production of nitric oxide (NO) in macrophages, which is often elevated during inflammatory responses. This effect was linked to reduced expression of inducible nitric oxide synthase (iNOS), further supporting its anti-inflammatory potential .
  • Comparative Analysis with Other Compounds : The compound was compared with similar coumarin derivatives like warfarin and dicoumarol, revealing unique properties that enhance its biological activity due to specific structural modifications.

Properties

IUPAC Name

N,N-diethyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-4-17(5-2)15(18)10-20-12-6-7-13-11(3)8-16(19)21-14(13)9-12/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAGPRXZKLCNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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